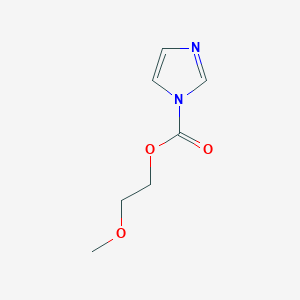
2-Methoxyethyl 1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 1H-imidazole-1-carboxylate typically involves the reaction of imidazole with methoxyethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-Methoxyethyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of functional materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Methoxyethyl 1H-imidazole-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1H-imidazole-1-carboxylate: This compound lacks the methoxyethyl group, resulting in different chemical properties and applications.
Ethyl 1H-imidazole-1-carboxylate: Similar to the methyl derivative but with an ethyl group, leading to variations in reactivity and solubility.
1-Methyl-1H-imidazole-2-carboxylate: This compound has a methyl group at the 1-position and a carboxylate group at the 2-position, offering different biological activities and synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
86321-17-7 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-methoxyethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-11-4-5-12-7(10)9-3-2-8-6-9/h2-3,6H,4-5H2,1H3 |
Clé InChI |
SQFUIOWCOBPWPJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)N1C=CN=C1 |
Numéros CAS associés |
86321-17-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


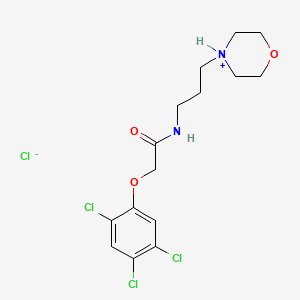
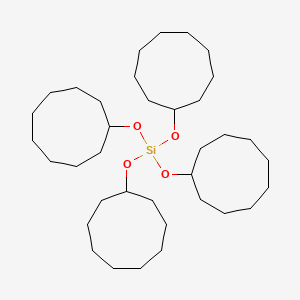
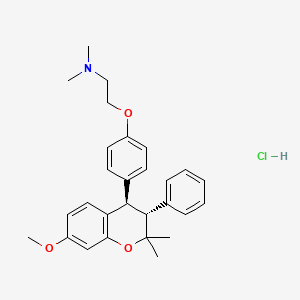
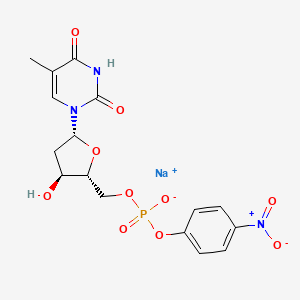
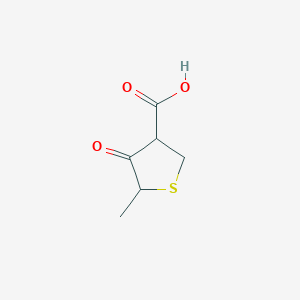
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)

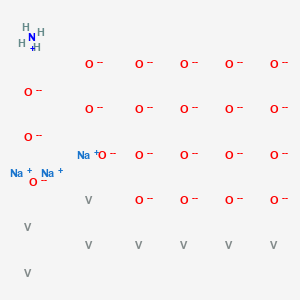
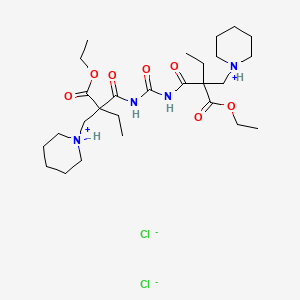

![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
